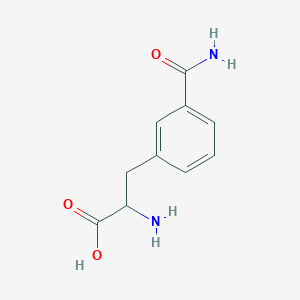

D-3-Carbamoylphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-3-Carbamoylphenylalanine: is a synthetic amino acid derivative with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . It is characterized by the presence of a carbamoyl group attached to the phenyl ring of the phenylalanine molecule. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Enzymatic Synthesis: One of the methods for synthesizing D-3-Carbamoylphenylalanine involves the use of D-hydantoinase from Burkholderia cepacia. The enzymatic process is conducted in a packed-bed reactor connected to a DEAE Sepharose FF column for in situ product recovery.

Chemical Synthesis: Another method involves the chemical synthesis of this compound using standard organic synthesis techniques.

Industrial Production Methods: The industrial production of this compound typically involves large-scale enzymatic synthesis due to its efficiency and selectivity. The use of immobilized enzymes in packed-bed reactors allows for continuous production and easy recovery of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenylalanine derivatives.

Applications De Recherche Scientifique

D-3-Carbamoylphenylalanine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of D-3-Carbamoylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for enzymes such as carboxypeptidase and N-carbamoyl-D-amino acid hydrolase, leading to the hydrolysis of the carbamoyl group and the formation of phenylalanine derivatives . These reactions are crucial in the biosynthesis of various biologically active compounds.

Comparaison Avec Des Composés Similaires

L-Phenylalanine: A naturally occurring amino acid with similar structural features but different stereochemistry.

D-Phenylalanine: The D-enantiomer of phenylalanine, used in the synthesis of various pharmaceuticals.

N-Carbamoyl-L-phenylalanine: A similar compound with the carbamoyl group attached to the L-enantiomer of phenylalanine.

Uniqueness: D-3-Carbamoylphenylalanine is unique due to its specific stereochemistry and the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of chiral intermediates and the study of enzyme-substrate interactions .

Activité Biologique

D-3-Carbamoylphenylalanine (D-3-CP) is an amino acid derivative that has garnered attention in various fields of biological research, particularly in peptide synthesis, drug development, and cancer therapeutics. This article compiles current findings on the biological activity of D-3-CP, including its mechanisms of action, applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a carbamoyl group attached to the phenylalanine backbone. This modification enhances its solubility and reactivity, making it a valuable building block in peptide synthesis and bioconjugation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 197.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF and water |

1. Peptide Synthesis

D-3-CP is widely used in peptide synthesis due to its ability to form stable peptide bonds. It serves as a key building block for creating complex peptides that can mimic natural proteins or serve as therapeutic agents. The incorporation of D-3-CP into peptides can enhance their biological activity and stability.

2. Drug Development

The compound's unique properties make it suitable for developing new pharmaceuticals. Research indicates that D-3-CP can target specific proteins or enzymes, potentially leading to the creation of drugs with higher efficacy and fewer side effects. Its role in modulating enzyme activity is particularly relevant in the context of protein kinases, which are critical in many signaling pathways.

3. Cancer Therapeutics

D-3-CP has been investigated for its potential in cancer treatment. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, macrocycles derived from D-3-CP have demonstrated potent inhibition of Src kinase activity, a key player in cancer metastasis .

Case Study 1: Src Kinase Inhibition

A study published in Nature highlighted the effectiveness of D-3-CP derivatives in inhibiting Src kinase activity in mammalian cells. The most potent derivatives exhibited IC50 values as low as 4 nM, demonstrating the compound's potential as a therapeutic agent against cancers where Src is overactive .

Case Study 2: Anti-inflammatory Activity

Research involving D-3-CP derivatives has also explored their anti-inflammatory properties. In molecular docking studies against COX-2, several compounds showed promising binding affinities, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs). Compounds were tested for their ability to reduce paw edema in animal models, with some showing significant anti-inflammatory effects comparable to ibuprofen .

Research Findings

Recent studies have provided insights into the structural modifications of D-3-CP that enhance its biological activity:

Propriétés

IUPAC Name |

2-amino-3-(3-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHHYFSZGZXEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.